3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

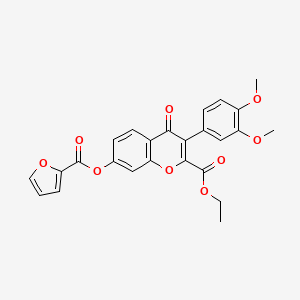

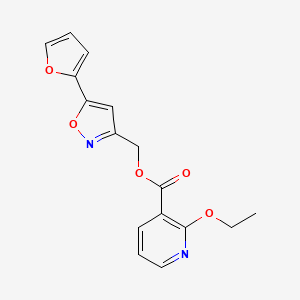

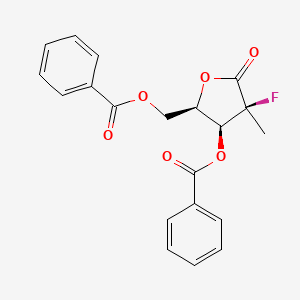

The compound “3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a phenyl ring and a carboxylic acid group. The 3,4-dimethylphenyl group would be attached to the 3-position of the pyrazole ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazoles in general can undergo a variety of reactions. For example, they can participate in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic .Aplicaciones Científicas De Investigación

Molecular Conformation and Hydrogen Bonding

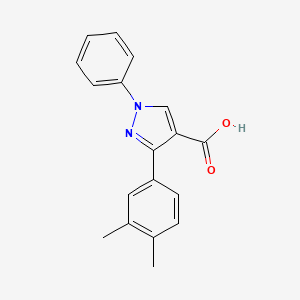

Research on 1-Phenyl-1H-pyrazole derivatives, closely related to 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, shows that they form complex hydrogen-bonded framework structures with multiple hydrogen-bond types, highlighting their potential in the study of molecular conformation and hydrogen bonding (Asma et al., 2018).

Van Alphen–Hüttel Rearrangement in Pyrazoles

Studies have shown that structurally related 3H-pyrazoles, which share a core structure with the compound , undergo van Alphen–Hüttel rearrangement, which is significant for understanding chemical reactions and transformations in similar compounds (Vasin et al., 2018).

Fluorescence Sensing Applications

Research involving dimethylphenyl imidazole dicarboxylate-based lanthanide-organic frameworks, which are structurally related to the compound, highlights their use in fluorescence sensing, particularly for detecting benzaldehyde-based derivatives (Shi et al., 2015).

Catalytic Oxidation of Alcohols

Pyrazole derivatives have been studied for their role in catalyzing the oxidation of alcohols, demonstrating their potential application in green chemistry and catalysis (Maurya & Haldar, 2020).

Hydrogen Bonding in Solid-State Structures

The molecule 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, closely related to the compound in focus, demonstrates significant hydrogen bonding, forming two-dimensional sheets in its solid-state structure. This is crucial for understanding molecular interactions in solid-state chemistry (Zia-ur-Rehman et al., 2008).

Tautomerism in NH-Pyrazoles

NH-pyrazoles, similar in structure to 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, have been analyzed for their annular tautomerism. This research is essential for understanding the dynamic nature of these compounds in various states (Cornago et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-8-9-14(10-13(12)2)17-16(18(21)22)11-20(19-17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEIVZUPCFKWOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2642245.png)

![2-(4-Fluorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2642247.png)

![1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone](/img/structure/B2642250.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2642251.png)

![N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B2642256.png)

![N-allyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2642259.png)